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Compound of Interest

Compound Name: (4-Isobutyrylphenyl)boronic acid

Cat. No.: B180320

Introduction

(4-1sobutyrylphenyl)boronic acid is a bifunctional organic compound of significant interest in
medicinal chemistry and organic synthesis. Its structure, featuring a phenylboronic acid moiety
and an isobutyryl group, makes it a valuable building block in cross-coupling reactions, such as
the Suzuki-Miyaura coupling, for the synthesis of complex molecules. Boronic acids are known
for their unigue chemical properties, including their ability to form reversible covalent bonds
with diols, which has led to their exploration as sensors and in drug delivery systems.

The isobutyryl group introduces a ketone functionality and an aliphatic chain, which can
influence the molecule's solubility, reactivity, and biological activity. Accurate and
comprehensive characterization of this molecule is paramount for its effective use in research
and development. This guide provides an in-depth analysis of the key spectroscopic techniques
used to elucidate and confirm the structure of (4-Isobutyrylphenyl)boronic acid: Nuclear
Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS). The causality behind experimental choices and the logic of spectral
interpretation are emphasized to provide a field-proven perspective for researchers, scientists,
and drug development professionals.

Molecular Structure

Caption: Molecular structure of (4-Isobutyrylphenyl)boronic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For (4-Isobutyrylphenyl)boronic acid, both *H and 3C NMR are
essential for unambiguous structure confirmation.

'H NMR Spectroscopy

Expertise & Experience: The choice of solvent is critical when analyzing boronic acids by NMR.
Deuterated dimethyl sulfoxide (DMSO-ds) is often preferred over chloroform-d (CDClIs) because
it disrupts the intermolecular hydrogen bonding and the potential formation of cyclic anhydrides
(boroxines), which can lead to broad signals.[1] The acidic protons of the boronic acid group
are also more likely to be observed in DMSO-de.

Predicted *H NMR Data (500 MHz, DMSO-de)

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~8.05 s (broad) 2H B(OH)2
Ar-H (ortho to
~7.90 d, J=8.5Hz 2H ,
isobutyryl)
Ar-H (ortho to boronic
~7.80 d, J=8.5Hz 2H ,
acid)
~3.60 sept, J = 6.8 Hz 1H CH(CHs)2
~1.10 d, J=6.8 Hz 6H CH(CHs)2

Interpretation:

e Aromatic Protons (6 7.80-7.90): The aromatic region is expected to show two distinct
doublets, each integrating to two protons. This pattern is characteristic of a 1,4-disubstituted
benzene ring. The electron-withdrawing nature of both the isobutyryl and boronic acid groups
will deshield the aromatic protons, shifting them downfield. The protons ortho to the strongly
deshielding carbonyl group are predicted to be slightly further downfield than those ortho to
the boronic acid group.
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e Boronic Acid Protons (0 ~8.05): A broad singlet corresponding to the two hydroxyl protons of
the boronic acid group is anticipated. Its broadness is due to chemical exchange with any
residual water in the solvent and quadrupole broadening from the adjacent boron atom.

* Isobutyryl Protons (0 3.60 and 1.10): The methine proton of the isobutyl group is expected to
appear as a septet around 3.60 ppm due to coupling with the six equivalent methyl protons.
These six methyl protons will, in turn, appear as a doublet around 1.10 ppm, coupled to the
single methine proton.

3C NMR Spectroscopy

Expertise & Experience: In 33C NMR spectra of arylboronic acids, the carbon atom directly
attached to the boron (C-B) often exhibits a broad signal or is sometimes not observed at all.[2]
This is due to quadrupolar relaxation caused by the boron nucleus (both 1°B and !B isotopes
have nuclear spins greater than 1/2).

Predicted 3C NMR Data (125 MHz, DMSO-ds)

Chemical Shift (6, ppm) Assighment

~200.0 C=0

~138.0 Ar-C (para to boronic acid)
~134.5 Ar-CH (ortho to boronic acid)
~130.0 (broad) Ar-C-B

~128.5 Ar-CH (ortho to isobutyryl)
~35.0 CH(CHs)2

~18.0 CH(CHs)2

Interpretation:

e Carbonyl Carbon (& ~200.0): The ketone carbonyl carbon is the most deshielded and will
appear significantly downfield.
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e Aromatic Carbons (0 128.5-138.0): Four signals are expected for the aromatic carbons. The
ipso-carbon attached to the isobutyryl group will be downfield due to the carbonyl's
deshielding effect. The carbon attached to the boron is also expected to be downfield but, as
mentioned, may be broad. The two sets of aromatic CH carbons will be in the typical
aromatic region.

« Aliphatic Carbons (& 18.0 and 35.0): The methine and methyl carbons of the isobutyryl group
will appear in the upfield aliphatic region of the spectrum.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Accurately weigh 5-10 mg of (4-Isobutyrylphenyl)boronic acid into a
clean, dry NMR tube.

e Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).

» Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully
dissolved.

o Data Acquisition:
o Insert the sample into a 500 MHz (or higher field) NMR spectrometer.

o Acquire the H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-
noise ratio.

o Acquire the 13C NMR spectrum using a standard proton-decoupled pulse sequence. A
longer acquisition time and a higher sample concentration (20-30 mg) may be necessary
to obtain a good spectrum for the quaternary carbons.

o Data Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction. Calibrate the chemical shifts using the residual solvent
peak of DMSO-ds (6 2.50 for *H and & 39.52 for 13C).

Caption: Workflow for NMR sample preparation and analysis.
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Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is an excellent technique for identifying the key
functional groups present in a molecule. For (4-Isobutyrylphenyl)boronic acid, we are
particularly interested in the stretches corresponding to the O-H of the boronic acid, the C=0 of
the ketone, and the B-O bond. Attenuated Total Reflectance (ATR) is a modern, convenient
alternative to traditional KBr pellets, requiring minimal sample preparation.

Predicted FT-IR Data (ATR)

Wavenumber (cm—?) Intensity Assignment

O-H stretch (boronic acid, H-

~3300-3500 Broad, Strong

bonded)
~2970 Medium C-H stretch (aliphatic)
~1680 Strong C=0 stretch (aryl ketone)
~1605, ~1480 Medium-Strong C=C stretch (aromatic)
~1360 Strong B-O stretch

C-H bend (para-disubstituted
~850 Strong

ring)

Interpretation:

© 2025 BenchChem. All rights reserved.

5/11

Tech Support


https://www.benchchem.com/product/b180320?utm_src=pdf-body-img
https://www.benchchem.com/product/b180320?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

O-H Stretch (3300-3500 cm~1): A very broad and intense absorption in this region is the
hallmark of the hydrogen-bonded O-H groups of the boronic acid.[3]

C=0 Stretch (~1680 cm™1): A strong, sharp peak around 1680 cm~1 is definitive for the
carbonyl group of the aryl ketone. Conjugation with the aromatic ring lowers the frequency
from that of a typical aliphatic ketone (~1715 cm™1).

B-O Stretch (~1360 cm™1): A strong absorption around 1360 cm~1 is characteristic of the B-O
single bond stretch in boronic acids.[4]

Aromatic and Aliphatic Stretches: The aromatic C=C stretches appear in their typical region.
The aliphatic C-H stretches from the isobutyryl group will be present just below 3000 cm~1. A
strong out-of-plane C-H bending vibration around 850 cm~* provides further evidence for 1,4-
disubstitution on the benzene ring.

Experimental Protocol: FT-IR Spectroscopy (ATR)

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by
wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This
is crucial to subtract the spectral contributions of the atmosphere (CO2 and Hz0).

Sample Application: Place a small amount of the solid (4-Isobutyrylphenyl)boronic acid
sample directly onto the ATR crystal.

Pressure Application: Use the instrument's pressure arm to apply firm, even pressure to the
sample, ensuring good contact with the crystal.

Data Acquisition: Collect the sample spectrum. The instrument's software will automatically
ratio the sample spectrum against the background to generate the final transmittance or
absorbance spectrum.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight and, through
fragmentation patterns, valuable structural information. Electrospray ionization (ESI) is a soft
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ionization technique well-suited for polar molecules like boronic acids and is less likely to cause
extensive fragmentation than electron ionization (El). The choice of positive or negative ion
mode can significantly affect the resulting spectrum. For boronic acids, both modes can be
informative.

Predicted Mass Spectrometry Data (ESI)

Molecular Formula: C10H13BO3

Molecular Weight: 192.02 g/mol

Positive lon Mode ([M+H]*):m/z 193.10

Negative lon Mode ([M-H]~):m/z 191.08
Key Fragmentation Patterns:

A common fragmentation pathway for boronic acids is the loss of water (H20, 18 Da).[5] For (4-
Isobutyrylphenyl)boronic acid, cleavage at the acyl group is also highly probable.

e [M+H - H20]*:m/z 175.09
e [M+H - CsH7]* (loss of isopropyl radical):m/z 150.04 (acylium ion)
o [C4H70O]"* (isobutyryl cation):m/z 71.05

Caption: Plausible ESI-MS fragmentation of (4-Isobutyrylphenyl)boronic acid.
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Experimental Protocol: Mass Spectrometry (ESI-MS)

o Sample Preparation: Prepare a stock solution of (4-Isobutyrylphenyl)boronic acid at
approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

 Dilution: Perform a serial dilution of the stock solution to a final concentration of 1-10 pg/mL
using the same solvent.

o Data Acquisition:

o Infuse the diluted sample solution into the ESI source of the mass spectrometer at a
constant flow rate (e.g., 5-10 pL/min).

o Acquire the mass spectrum in both positive and negative ion modes over a relevant mass
range (e.g., m/z 50-500).

o If fragmentation is not observed, perform tandem MS (MS/MS) by selecting the molecular
ion as the precursor and applying collision-induced dissociation (CID) to elicit
fragmentation.
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» Data Analysis: Analyze the resulting spectra to identify the molecular ion and characteristic
fragment ions. Use the accurate mass data to confirm elemental compositions.

Conclusion

The comprehensive analysis of (4-Isobutyrylphenyl)boronic acid using NMR, IR, and MS
provides a self-validating system for its structural confirmation. *H and *3C NMR spectroscopy
elucidates the precise arrangement of protons and carbons, IR spectroscopy confirms the
presence of key functional groups (boronic acid and ketone), and mass spectrometry verifies
the molecular weight and provides insight into the molecule's stability and fragmentation
pathways. The protocols and interpretations detailed in this guide are grounded in established
principles of analytical chemistry and provide a robust framework for the characterization of this
and similar arylboronic acid derivatives, ensuring scientific integrity and enabling confident
progression in research and development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b180320#spectroscopic-data-nmr-ir-ms-
of-4-isobutyrylphenyl-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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